8-Methoxyimidazo[1,2-a]pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |
InChI Key |
UZIMXJLQNNDSRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)N |
Origin of Product |
United States |
Synthetic Strategies for 8 Methoxyimidazo 1,2 a Pyridin 2 Amine and Its Core Scaffold
Foundational Synthetic Approaches to Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) ring system has been reported through numerous reactions. The most prevalent and historically significant methods involve the reaction of substituted 2-aminopyridines with various carbonyl-containing compounds. researchgate.net
The classical and most widely utilized method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine (B139424) derivative with an α-carbonyl compound, particularly α-halocarbonyls like α-haloketones or α-haloaldehydes. researchgate.netorganic-chemistry.org This approach, often referred to as the Tschitschibabin reaction, provides a direct route to a wide array of substituted imidazo[1,2-a]pyridines.
The reaction typically involves heating a 2-aminopyridine with an α-bromoketone, such as phenacyl bromide, often in a solvent like ethanol (B145695) or under solvent-free conditions. tci-thaijo.org The versatility of this method allows for the introduction of various substituents at the C2 and C3 positions of the resulting heterocyclic system, depending on the structure of the α-halocarbonyl reactant. For instance, α-keto esters like ethyl bromopyruvate can be used to install an ester group at the C2 position. researchgate.net
Several variations and improvements on this foundational reaction have been developed. These include the use of different coupling partners and catalysts to enhance yield, reduce reaction times, and broaden the substrate scope. For example, catalyst-free versions have been achieved by applying eco-friendly techniques such as performing the reaction in high-boiling solvents like DMF at room temperature in the presence of a base. acs.org Other α-carbonyl compounds, including α,β-unsaturated carbonyl compounds and α-dioxo compounds, have also been employed in condensation reactions to yield the desired scaffold. researchgate.net
The mechanism for the formation of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and an α-halocarbonyl compound proceeds through a well-understood sequence of steps. The process begins with the nucleophilic attack of the endocyclic (ring) nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This initial step is a classic SN2 reaction, which results in the formation of a pyridinium (B92312) salt intermediate.
Targeted Synthesis of the 8-Methoxyimidazo[1,2-a]pyridine Moiety
Synthesizing the specific compound 8-Methoxyimidazo[1,2-a]pyridin-2-amine requires strategic control over the placement of substituents on the bicyclic core. This is typically achieved by selecting appropriately substituted starting materials.
The introduction of a substituent at the 8-position of the imidazo[1,2-a]pyridine scaffold is almost exclusively controlled by the choice of the starting 2-aminopyridine derivative. The numbering of the imidazo[1,2-a]pyridine ring system dictates that the C8 position of the final product corresponds to the C3 position of the initial 2-aminopyridine reactant.
Therefore, to synthesize an 8-methoxy derivative, the required precursor is a 3-methoxy-2-aminopyridine. This strategy is demonstrated in related syntheses, such as the preparation of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid from 2-aminopyridin-3-ol. researchgate.net The methoxy (B1213986) group is a relatively stable and unreactive substituent under the typical conditions of cyclization, ensuring it remains intact throughout the synthetic sequence. This "pre-installation" approach is the most direct and common strategy, circumventing the challenges associated with regioselective functionalization of the pre-formed imidazo[1,2-a]pyridine ring, which can be complex and lead to mixtures of isomers.
While a specific documented synthesis for this compound is not readily found in broad literature, its synthesis can be logically designed based on established methodologies for introducing a 2-amino group onto the imidazo[1,2-a]pyridine scaffold.
One potential approach involves the reaction of the precursor, 3-methoxy-2-aminopyridine, with a reagent that can provide the C2 carbon and the 2-amino group. A plausible reactant is cyanamide (B42294) (H₂NCN) or its derivatives under conditions that facilitate cyclization. Another established method for creating 2-amino-heterocycles is the condensation with α-halocarbonyls followed by subsequent amination, or by using reagents that already contain the amino functionality or a masked version thereof.
A highly relevant and powerful method for synthesizing amino-substituted imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This is a three-component reaction (3CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.gov While this reaction is most famously used to produce 3-aminoimidazo[1,2-a]pyridines, modifications of this multicomponent strategy could potentially be adapted. A hypothetical, yet chemically sound, route to the target compound could involve a multi-step process starting from 3-methoxy-2-aminopyridine. This could entail an initial cyclization with a suitable two-carbon synthon to form an intermediate, such as an 8-methoxy-2-halo-imidazo[1,2-a]pyridine, which could then undergo nucleophilic substitution with an ammonia (B1221849) equivalent to install the 2-amino group.
Advanced and Sustainable Synthetic Methodologies
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for the synthesis of imidazo[1,2-a]pyridines. These advanced methodologies often offer advantages such as shorter reaction times, milder conditions, higher yields, and the avoidance of hazardous solvents or catalysts.
Microwave irradiation has emerged as a powerful tool to accelerate these syntheses. mdpi.com For instance, microwave-assisted Groebke-Blackburn-Bienaymé reactions have been shown to significantly reduce reaction times while maintaining good yields. mdpi.com Similarly, the classical condensation of 2-aminopyridines with α-haloketones can be expedited under microwave irradiation, often in greener solvent systems like water-isopropanol mixtures. acs.org
Below is a table summarizing various synthetic approaches for the imidazo[1,2-a]pyridine scaffold.
| Methodology | Key Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Condensation (Tschitschibabin) | 2-Aminopyridine, α-Haloketone | Reflux in ethanol or solvent-free heating | Well-established, versatile for C2/C3 substitution | researchgate.nettci-thaijo.org |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalysis (e.g., Sc(OTf)₃), MeOH/DCM | High atom economy, rapid access to 3-amino derivatives | nih.govmdpi.comnih.gov |
| Microwave-Assisted Synthesis | Various (e.g., 2-Aminopyridine, α-Haloketone) | Microwave irradiation (e.g., 200W) | Drastically reduced reaction times, often higher yields | mdpi.comnih.gov |
| Ultrasound-Mediated Synthesis | 2-Aminopyridine, Ketone | Ultrasound, KI/TBHP in water | Green solvent, metal-free, mild conditions | organic-chemistry.org |
| Deep Eutectic Solvent (DES) Catalysis | 2-Aminopyridine, Aldehyde, Alkyne | DES (e.g., Choline chloride/Urea) as solvent/catalyst | Eco-friendly, recyclable medium | researchgate.net |
Metal-Catalyzed Syntheses: Developments and Scope
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and numerous methods for imidazo[1,2-a]pyridine synthesis rely on catalysts based on copper, palladium, iron, and other metals. researchgate.net
Copper (Cu) catalysis is particularly prevalent. Copper(I) salts can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Another prominent copper-catalyzed method is the one-pot reaction between aminopyridines and nitroolefins, which uses air as a green oxidant to construct the heterocyclic core. organic-chemistry.orgorganic-chemistry.org Three-component reactions involving 2-aminopyridines, aldehydes, and alkynes are also frequently mediated by copper catalysts. researchgate.net
Palladium (Pd) catalysis has been employed to introduce functional groups onto a pre-formed imidazo[1,2-a]pyridine ring, such as the introduction of a carboxamide moiety at the 6 or 8 position via carbonylation of iodo-substituted precursors. researchgate.net Palladium(II) has also been shown to catalyze the formation of 3-vinylimidazo[1,2-a]pyridines. thieme-connect.com
Iron (Fe) catalysis has been utilized for the oxidative diamination of nitroalkenes with 2-aminopyridines to yield 2-nitro-3-arylimidazo[1,2-a]pyridines. organic-chemistry.org While these methods are powerful for creating a diverse range of derivatives, they are generally applied to the synthesis of the core scaffold with various substituents, rather than directly installing a 2-amino group.
| Metal Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper (CuI, CuBr) | 2-Aminopyridines + Nitroolefins | Uses air as an oxidant; one-pot procedure. | organic-chemistry.org |
| Copper (CuI) | 2-Aminopyridines + Acetophenones | Aerobic oxidative cyclization. | organic-chemistry.org |
| Palladium (Pd) | Iodo-imidazo[1,2-a]pyridines + Amines + CO | Carbonylation to introduce carboxamide groups. | researchgate.net |
| Iron (Fe) | 2-Aminopyridines + Nitroalkenes | Leads to 2-nitro-3-aryl derivatives. | organic-chemistry.org |
| Copper(I) / Palladium(II) | Pyridine-2-amine + Propionaldehyde derivatives | Orthogonal synthesis of carbonyl (Cu) or vinyl (Pd) functionalized products. | thieme-connect.com |
Metal-Free and Organocatalytic Approaches
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic routes. A classic and effective metal-free approach is the condensation of 2-aminopyridines with α-halogenocarbonyl compounds (e.g., bromoacetophenones). nih.govacs.org This reaction proceeds without a catalyst by simply refluxing the components in a suitable solvent like ethanol. nih.gov
Iodine is a versatile and mild catalyst for forming the imidazo[1,2-a]pyridine ring. It can promote the reaction of 2-aminopyridine with acetophenones or be used in combination with flavin for aerobic oxidative C-N bond formation. researchgate.netorganic-chemistry.orgnih.gov
A key strategy for obtaining the specific 2-amino-imidazo[1,2-a]pyridine scaffold is a multi-step, metal-free sequence. This indirect approach circumvents the regioselectivity issues of direct cyclizations. A reported synthesis involves the initial protection of the 2-aminopyridine, followed by alkylation with iodoacetamide, electrocyclization using trifluoroacetic anhydride (B1165640), and finally, deprotection to unveil the 2-amino group. acs.org This sequence, when applied to a 2-amino-3-methoxypyridine (B156974) starting material, represents a viable, albeit indirect, pathway to this compound.
Green Chemistry Considerations: Microwave-Assisted, Aqueous, and Solvent-Free Methods
Green chemistry principles have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various synthetic methods, including the GBB-3CR and other condensation reactions. mdpi.combio-conferences.orgmdpi.com For example, a GBB reaction that takes 8 hours under conventional heating at 60 °C can be completed in 30 minutes with microwave irradiation, with an improved yield. mdpi.com
Aqueous synthesis represents another significant green approach. Reactions can be performed in water, often with the aid of a surfactant like sodium dodecyl sulfate (B86663) (SDS) to form micelles that facilitate the reaction. nih.gov The condensation of 2-aminopyridine with phenacyl bromide derivatives has been effectively carried out under microwave irradiation in an aqueous medium, providing good to excellent yields in a simple, non-toxic, and environmentally friendly manner. iosrjournals.org
Solvent-free reactions have also been developed. A multicomponent reaction combining 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones at high temperatures proceeds without any solvent, offering high yields and simplifying product purification. bio-conferences.org
| Green Approach | Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | GBB-3CR | NH₄Cl, EtOH, 30 min | Rapid reaction, improved yield. | mdpi.commdpi.com |
| Aqueous Medium | Condensation | Water, Microwave, 300W | Avoids organic solvents, eco-friendly. | iosrjournals.org |
| Aqueous Micellar | Condensation | Water, SDS, room temp. | Mild conditions, biodegradable surfactant. | nih.gov |
| Solvent-Free | MCR | 200 °C, no solvent | High yields, no solvent waste. | bio-conferences.org |
| Ultrasound-Assisted | C-H Functionalization | KI/TBHP, Water | Green solvent, no metal catalyst, mild conditions. | organic-chemistry.org |
Mechanistic Investigations of Key Transformations in Compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new ones. For the synthesis of the imidazo[1,2-a]pyridine core, several key mechanisms have been proposed.
The widely used condensation of a 2-aminopyridine with an α-haloketone is understood to proceed via an initial Sₙ2 reaction where the endocyclic pyridine (B92270) nitrogen acts as the nucleophile, attacking the α-carbon of the ketone. This forms a pyridinium salt intermediate, which then undergoes an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl carbon, followed by dehydration to yield the final aromatic product. nih.gov
In the case of the GBB-3CR, the reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an imine. The isocyanide then undergoes a nucleophilic attack on the iminium ion. The key step is an intramolecular trapping of the resulting nitrilium ion by the endocyclic nitrogen of the pyridine ring, which leads to the formation of the five-membered imidazole (B134444) ring after proton transfer and aromatization. mdpi.com
For copper-catalyzed reactions with nitroolefins, a plausible mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroalkene. The subsequent steps are proposed to involve the formation of a radical cation, hydrogen abstraction, and an intramolecular nucleophilic addition, with the copper catalyst facilitating the oxidative cyclization process. organic-chemistry.org
Optimization Strategies for Yield and Selectivity in the Synthesis of the Chemical Compound
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. For the synthesis of the 2-amino-imidazo[1,2-a]pyridine scaffold, careful selection of reagents and conditions is paramount.
In the multi-step synthesis of 2-aminoimidazo[1,2-a]pyridine, the choice of activating agent for the cyclization step is critical. Trifluoroacetic anhydride was found to be effective for the electrocyclization of the N-acetoamide precursor. acs.org Furthermore, during subsequent functionalization of the 2-amino group, controlling the reaction conditions is necessary to avoid a mixture of N- and C-acylated products. The use of EDC/HOBT as activating agents for amino acids was found to be decisive for achieving selective C-3 acylation. acs.org
For MCRs like the GBB reaction, screening of catalysts and solvents is common. For example, in the synthesis of azide-functionalized imidazo[1,2-a]pyridines, ammonium (B1175870) chloride provided better yields than p-toluenesulfonic acid at room temperature. mdpi.com The energy source also plays a significant role; switching from conventional heating to microwave irradiation can drastically cut reaction times from hours to minutes while often improving the yield. mdpi.com In metal-catalyzed reactions, the choice of ligand, solvent, and temperature can have a profound impact on efficiency. For instance, in a Cu(I)/Pd(II) catalyzed synthesis, the addition of acetic acid as a co-solvent was found to promote the initial imine formation, while increasing the temperature led to a significant deterioration in yield. thieme-connect.com
| Reaction | Parameter Optimized | Condition A | Result A | Condition B | Result B | Reference |
|---|---|---|---|---|---|---|
| GBB-3CR | Catalyst | p-Toluenesulfonic acid | Moderate Yield | Ammonium Chloride | Higher Yield | mdpi.com |
| GBB-3CR | Energy Source | Conventional Heating (60°C) | 8 hours | Microwave Irradiation | 30 minutes | mdpi.com |
| Cu-Catalyzed Synthesis | Temperature | Room Temp | Good Yield | Elevated Temp | Lower Yield | thieme-connect.com |
| C-Acylation of 2-amino-IP | Activating Agent | EDC/DMAP | Mixture of N/C products | EDC/HOBT | Selective C-acylation | acs.org |
Chemical Reactivity and Derivatization of 8 Methoxyimidazo 1,2 a Pyridin 2 Amine
Reactivity of the Imidazole (B134444) Nitrogen and Pyridine (B92270) Nitrogen Atoms in the Fused System
The imidazo[1,2-a]pyridine (B132010) scaffold contains two nitrogen atoms with distinct electronic environments: the pyridine nitrogen (N1) and the imidazole nitrogen (N4). The pyridine nitrogen is sp²-hybridized and its lone pair of electrons is in an orbital perpendicular to the π-system, contributing significantly to the basicity of the molecule. In contrast, the lone pair of the imidazole nitrogen is part of the aromatic sextet, rendering it much less basic.
Consequently, the pyridine nitrogen is the primary site for protonation and reactions with electrophiles such as alkylating agents. The basicity of the pyridine nitrogen in the imidazo[1,2-a]pyridine system is generally higher than that of pyridine itself, a characteristic attributed to the electron-donating nature of the fused imidazole ring. The presence of the 2-amino and 8-methoxy groups, both being electron-donating, further enhances the electron density on the pyridine ring, thereby increasing the basicity of the N1 atom. This heightened nucleophilicity makes the N1 position a preferential site for quaternization reactions.
Functional Group Transformations Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization, Schiff Base Formation)
The 2-amino group in 8-Methoxyimidazo[1,2-a]pyridin-2-amine is a versatile handle for a variety of functional group transformations, enabling the synthesis of a wide range of derivatives.
Acylation: The primary amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy to introduce diverse substituents and modulate the biological activity of the parent compound.
Alkylation: The nucleophilic nature of the 2-amino group allows for its alkylation with alkyl halides or other alkylating agents. Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylated products can be obtained.
Diazotization: Similar to other aromatic primary amines, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt, while potentially unstable, can serve as a valuable intermediate for the introduction of various functionalities through Sandmeyer-type reactions, such as hydroxyl, cyano, or halo groups. The diazotization of 2-aminopyridines is a known process that can lead to the formation of diazonium ions, which are susceptible to rapid hydrolysis to the corresponding hydroxy compounds in dilute acidic solutions. rsc.org
Schiff Base Formation: The 2-amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. The resulting imines can be further reduced to secondary amines. The synthesis of Schiff bases from imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) and various anilines has been reported, indicating the feasibility of such transformations within this heterocyclic system. nih.gov
| Transformation | Reagent/Condition | Product Type |
|---|---|---|
| Acylation | Acyl chloride, anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Schiff Base Formation | Aldehyde/Ketone, acid catalyst | Imine |
Reactivity of the Methoxy (B1213986) Group and its Potential Chemical Modifications
One of the primary reactions of the methoxy group is O-demethylation to yield the corresponding 8-hydroxy derivative. This transformation can be achieved using strong protic acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting 8-hydroxy-imidazo[1,2-a]pyridine derivatives are valuable intermediates for further functionalization, for instance, through O-alkylation or O-acylation to introduce different ether or ester functionalities. The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives has been reported, showcasing the utility of the hydroxylated scaffold. researchgate.net
Furthermore, under certain conditions, the methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is sufficiently activated by other electron-withdrawing groups or through quaternization of the pyridine nitrogen. However, in the case of this compound, the presence of the electron-donating amino group makes this a less favorable process without further modification. Rapid amination of methoxy pyridines with aliphatic amines has been documented, suggesting the potential for such displacement reactions. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic System
The imidazo[1,2-a]pyridine ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have consistently shown that the C3 position of the imidazole ring is the most nucleophilic and, therefore, the preferred site for electrophilic attack. This high regioselectivity is a key feature of the reactivity of this scaffold. The presence of the electron-donating 2-amino and 8-methoxy groups in this compound further activates the ring system towards electrophilic substitution, reinforcing the preference for reaction at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.
Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine core is less common due to the electron-rich nature of the ring system. However, it can occur if a good leaving group (such as a halide) is present at an electron-deficient position, typically on the pyridine ring. For this compound, direct nucleophilic attack on the carbon atoms of the ring is unlikely. SNAr reactions would generally require prior functionalization of the ring with a suitable leaving group. Pyridines and related heterocycles are generally more amenable to nucleophilic aromatic substitution than benzene (B151609) due to the presence of the electron-withdrawing nitrogen atom. youtube.com
Metal-Catalyzed Coupling Reactions Utilizing the Chemical Compound as a Substrate
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the imidazo[1,2-a]pyridine scaffold. While this compound itself is not directly used as a substrate in these reactions without prior modification, it can be readily converted into a suitable precursor, typically a halo-substituted derivative. For instance, electrophilic halogenation at the C3 position would yield a 3-halo-8-methoxyimidazo[1,2-a]pyridin-2-amine, which can then participate in a variety of palladium-, copper-, or nickel-catalyzed coupling reactions.
These reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines has been achieved via a heterogeneous catalytic aminocarbonylation reaction of the corresponding iodo derivatives, demonstrating the utility of palladium catalysis for the functionalization of this ring system. nih.gov
C-H Functionalization Strategies for Site-Selective Derivatization
In recent years, direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the derivatization of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) and allows for the direct formation of C-C, C-N, C-O, and C-S bonds.
Consistent with the electronic properties of the ring system, C-H functionalization of imidazo[1,2-a]pyridines occurs with high regioselectivity at the C3 position. Various methodologies have been developed, including those mediated by transition metals (e.g., palladium, rhodium, copper) and metal-free conditions, often employing visible light photoredox catalysis or radical initiators. These strategies have been successfully applied for the C3-arylation, -alkylation, -alkenylation, and -acylation of the imidazo[1,2-a]pyridine core. The electron-rich nature of this compound would make it a suitable substrate for such C-H functionalization reactions at the C3 position. For instance, a three-component aza-Friedel–Crafts reaction has been developed for the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov
| C-H Functionalization Strategy | Typical Reagents/Catalysts | Bond Formed at C3 |
|---|---|---|
| Arylation | Aryl halides, Arylboronic acids (Pd, Cu catalyst) | C-C (Aryl) |
| Alkylation | Alkyl halides, Alkenes (Photocatalyst) | C-C (Alkyl) |
| Acylation | Aldehydes (Fe, Cu catalyst) | C-C (Acyl) |
| Amination | Amines (Oxidant) | C-N |
Synthesis of Analogues and Complex Derivatives from the Chemical Compound
Starting from this compound, a multitude of analogues and more complex derivatives can be synthesized by employing the chemical transformations described in the preceding sections. The strategic combination of these reactions allows for the systematic modification of the molecule at multiple positions.
For example, a synthetic route could involve:
Modification of the 2-amino group: Acylation to introduce an amide functionality.
Functionalization at the C3 position: C-H arylation to introduce a substituted phenyl ring.
Modification of the 8-methoxy group: Demethylation to the 8-hydroxy derivative, followed by O-alkylation to introduce a different ether side chain.
This modular approach enables the creation of a library of compounds with diverse structural features, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of various imidazo[1,2-a]pyridine analogues with anti-mycobacterial activity has been reported, highlighting the importance of generating diverse derivatives of this scaffold. nih.gov Furthermore, the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has been achieved through a tandem of Groebke–Blackburn–Bienaymé and Ugi reactions, showcasing the potential for constructing highly complex molecules from this core structure. beilstein-journals.org
Theoretical and Computational Chemistry Studies on 8 Methoxyimidazo 1,2 a Pyridin 2 Amine
Electronic Structure Elucidation and Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of imidazo[1,2-a]pyridine (B132010) derivatives. For a molecule like 8-Methoxyimidazo[1,2-a]pyridin-2-amine, these calculations would typically be performed using a basis set such as B3LYP/6-31+G(d,p) or similar to obtain optimized molecular geometry and electronic properties. scirp.org These studies provide fundamental insights into the molecule's behavior, which is crucial for applications in fields like drug design and materials science. scirp.org
Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbitals
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. scirp.org A high HOMO energy level suggests a strong electron-donating capability, whereas a low LUMO energy level indicates a high electron-accepting ability. scirp.org
Table 1: Representative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-8-carboxylic acid | Data not specified | Data not specified | Data not specified | DFT/6–311++G(d,p) researchgate.net |
| Imidazo[1,5-a]pyridine (B1214698) Phenol Derivatives | Varies with substituent | Varies with substituent | Correlated with Hammett constants | TD-DFT nih.gov |
| Imidazo[1,2-a]pyridine N-acylhydrazones | Varies with substituent | Varies with substituent | Varies with substituent | B3LYP/6-31+G(d,p) scirp.org |
Note: Specific values for this compound are not available in the cited literature; this table illustrates the type of data generated for related compounds.
Electrostatic Potential (ESP) Maps and Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)
Molecular Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org In an ESP map, regions with negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scirp.org For related imidazo[1,2-a]pyridine structures, ESP analysis often identifies the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings as key nucleophilic sites. scirp.orgresearchgate.net
To quantify reactivity more precisely, reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, are calculated. These tools identify specific atoms within the molecule that are most likely to participate in reactions. The Fukui function helps pinpoint regions susceptible to nucleophilic and electrophilic attacks. researchgate.net Such analyses are crucial for understanding the regioselectivity of chemical reactions involving the imidazo[1,2-a]pyridine scaffold. researchgate.net
Conformational Analysis and Stability Studies
Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules. For this compound, this would involve studying the rotation around the single bonds connecting the methoxy (B1213986) and amine groups to the heterocyclic core. While the core imidazo[1,2-a]pyridine ring system is rigid and planar, the orientation of these substituent groups can lead to different conformers with varying energies. Computational studies on related adamantyl-substituted imidazo[1,2-a]pyridines have investigated the torsion angles and coplanarity of substituents relative to the core ring system to determine the most stable spatial arrangements. nih.gov Such studies help identify the lowest-energy conformer, which is the most likely structure to be observed experimentally and to participate in biological interactions.
Reaction Mechanism Predictions and Transition State Theory Applications
Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For the synthesis of the imidazo[1,2-a]pyridine core, plausible mechanisms often involve a sequence of steps, such as nucleophilic substitution followed by intramolecular cyclization and dehydration. researchgate.net Theoretical studies can model these pathways, calculate the energies of intermediates and transition states, and thus determine the most favorable reaction route. For reactions involving this compound as a reactant, computational methods could be used to predict the outcomes of, for example, electrophilic aromatic substitution. The electron-rich nature of the ring, enhanced by the methoxy and amine groups, suggests it would be highly reactive, and theoretical calculations could predict the most likely site of substitution.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. Studies on the related imidazo[1,2-a]pyridine-8-carboxylic acid have shown that electronic properties, such as the dipole moment, vary in different solvents like water, DMSO, acetone, and acetonitrile. researchgate.net For instance, the dipole moment of this related compound was found to be highest in water, indicating strong solute-solvent interactions. researchgate.net Similar studies on this compound would be expected to show how its structure, electronic properties, and reactivity are modulated by the polarity of the surrounding medium.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra, without relying on experimental measurements. DFT methods, particularly B3LYP with a 6-31G(d) basis set, have been successfully used to calculate the vibrational frequencies (IR spectra) of related imidazo[1,2-a]pyrazine (B1224502) structures. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.959) to improve agreement with experimental data. nih.gov Similarly, theoretical NMR chemical shifts can be computed to aid in structure elucidation. nih.gov For this compound, such predictions would provide a theoretical fingerprint of its spectroscopic characteristics, which could be used to confirm its identity if synthesized.
Computational Insights into Photophysical Properties (e.g., electronic transitions, fluorescence mechanisms)
The photophysical properties of the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, are a subject of considerable scientific interest due to their potential in biomedical and photovoltaic applications. ijrpr.com The characteristic fluorescence of these compounds arises from their π-expanded conjugated bicyclic structure. ijrpr.com Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the mechanisms behind these optical properties.
The fluorescence behavior of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. ijrpr.com The presence of electron-donating groups is known to enhance luminescence performance, while electron-withdrawing groups tend to result in less intense emissions. ijrpr.com For this compound, both the 8-methoxy and the 2-amino groups are electron-donating. These groups are expected to increase the electron density of the π-system, leading to enhanced fluorescence intensity. ijrpr.comnih.gov
Theoretical calculations help to model the intramolecular charge transfer (ICT) excitations that are fundamental to the photophysical properties of donor-acceptor (D–A) substituted systems. nih.gov These calculations can predict electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) gap, which correlates with the absorption and emission wavelengths. An increase in the electron-withdrawing ability of substituents has been shown to lower the LUMO energy level, resulting in a bathochromic (red) shift of the absorption band. beilstein-journals.org Conversely, the electron-donating groups in this compound would raise the HOMO energy level, likely resulting in strong fluorescence in the blue-violet region of the spectrum. ijrpr.com
The table below presents photophysical data for related imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives, illustrating the influence of different structural modifications on their optical properties.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Analogs
| Compound/Derivative | Absorption Max (λmax, abs) (nm) | Emission Max (λmax, fl) (nm) | Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| 5H-pyrido[2',1':2,3]imidazo[4,5-b]indole | 339 | 415 | Not Reported | DCM |
| N,N-dimethyl-phenylethynyl substituted imidazopyridine | 355 | 461 | Not Reported | DCM |
| Pyridylimidazo[1,5-a]pyridine (Compound 1) | 323, 380 (shoulder) | 463 | 0.35 | DCM |
| Pyridinium (B92312) Salt (Compound 1q) | 348, 423 | 465 | 0.05 | DCM |
Data sourced from studies on polycyclic imidazo[1,2-a]pyridine analogs and pyridylimidazo[1,5-a]pyridine salts. mdpi.comresearchgate.net DCM: Dichloromethane.
Advanced Computational Techniques (e.g., Molecular Dynamics, Machine Learning for Chemical Space Exploration)
Beyond static quantum mechanical calculations, advanced computational techniques like Molecular Dynamics (MD) simulations and machine learning (ML) are being employed to explore the dynamic behavior and broader chemical space of imidazo[1,2-a]pyridine derivatives.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems, offering insights into the conformational stability and intermolecular interactions of compounds like this compound, particularly when interacting with biological targets. nih.govopenpharmaceuticalsciencesjournal.com In studies of related imidazo[1,2-a]pyridine analogues with antimycobacterial activity, MD simulations of up to 100 nanoseconds have been used to elucidate the stability of the ligand-protein complex. nih.gov These simulations can confirm the binding mode predicted by molecular docking and analyze the persistence of key interactions, such as hydrogen bonds, over time. nih.govopenpharmaceuticalsciencesjournal.com For example, simulations have been used to evaluate the stability of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues within the active site of the enzyme pantothenate synthetase. openpharmaceuticalsciencesjournal.com
Machine Learning and Chemical Space Exploration: Machine learning and other in silico approaches are revolutionizing the exploration of the vast chemical space surrounding the imidazo[1,2-a]pyridine scaffold for drug discovery. researchgate.netnih.gov These methods enable the rapid and efficient screening of large, proprietary compound databases to identify novel derivatives with desired biological activities. nih.govresearchgate.net
One innovative example is the "NTD drug discovery booster," a collaborative, pre-competitive virtual screening model. nih.gov This approach uses the chemical structure of an initial hit compound from a high-throughput screen to search for close analogues and structurally diverse molecules with similar properties across multiple pharmaceutical company databases. nih.gov Such computational strategies are integral to modern drug development for optimizing lead compounds and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net The integration of ML with chemoinformatics allows for the creation of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of new, more potent, and selective molecules. mdpi.com
Table 2: Application of Advanced Computational Techniques to the Imidazo[1,2-a]pyridine Scaffold
| Computational Technique | Purpose | Study Context |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Elucidate stability, conformation, and intermolecular interactions of a ligand-protein complex. | Anti-mycobacterial drug design. nih.govopenpharmaceuticalsciencesjournal.com |
| Virtual Ligand-Based Screening | Explore chemical space to identify novel analogues with biological activity. | Anti-leishmanial drug discovery. nih.gov |
| Machine Learning (ML) / QSAR | Predict molecular properties and biological activities; guide compound prioritization and optimization. | General drug discovery and development. researchgate.netmdpi.com |
| In Silico ADMET Prediction | Predict pharmacokinetic and toxicity properties of novel compounds. | Lead optimization in drug design. researchgate.net |
Role of 8 Methoxyimidazo 1,2 a Pyridin 2 Amine As a Versatile Synthetic Intermediate
Design Principles for Incorporating the Imidazo[1,2-a]pyridine (B132010) Scaffold into Novel Molecular Architectures
The incorporation of the imidazo[1,2-a]pyridine scaffold into new molecular designs is guided by several key principles. A primary consideration is its role as a bioisostere for other heterocyclic systems or functional groups, which can lead to improved biological activity or pharmacokinetic properties. The specific substitution pattern on the imidazo[1,2-a]pyridine ring is crucial in determining its interaction with biological targets. The scaffold can be functionalized at multiple positions, allowing for the introduction of various substituents to modulate properties such as solubility, lipophilicity, and electronic character. nih.gov
The design strategy often involves leveraging the inherent chemical reactivity of the scaffold. For instance, the nucleophilic character of the nitrogen atoms and the susceptibility of the imidazole (B134444) and pyridine (B92270) rings to electrophilic or nucleophilic substitution provide numerous handles for synthetic elaboration. researchgate.net The rigid, planar nature of the bicyclic system also serves as a fixed platform for the spatial orientation of appended functional groups, which is critical for optimizing interactions with enzymes and receptors. researchgate.net Furthermore, the imidazo[1,2-a]pyridine core can act as a versatile template for the construction of more complex, multi-ring systems through annulation reactions.
Key Design Considerations for Imidazo[1,2-a]pyridine-based Molecules:
| Design Principle | Rationale | Potential Outcome |
| Bioisosteric Replacement | Mimic the structure and properties of other known pharmacophores. | Enhanced biological activity, improved ADME properties. |
| Substituent Modification | Introduce diverse functional groups at various positions. | Fine-tuning of potency, selectivity, and physicochemical properties. |
| Scaffold Hopping | Replace a known core structure with the imidazo[1,2-a]pyridine scaffold. | Discovery of novel intellectual property with similar or improved activity. |
| Conformational Rigidity | Utilize the planar structure to control the spatial arrangement of substituents. | Increased binding affinity and selectivity for the target. |
| Modulation of Physicochemical Properties | Alter lipophilicity, polarity, and pKa through substitution. | Improved solubility, permeability, and metabolic stability. |
Strategic Use in the Synthesis of Complex Heterocyclic Systems
8-Methoxyimidazo[1,2-a]pyridin-2-amine is a valuable intermediate in the synthesis of a wide range of complex heterocyclic systems. rsc.org Its bifunctional nature, possessing both a reactive amino group and a modifiable heterocyclic core, allows for its participation in various synthetic transformations. One of the most powerful strategies for its use is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. mdpi.com The Groebke–Blackburn–Bienaymé reaction, for example, utilizes 2-aminopyridine (B139424) derivatives to generate imidazo[1,2-a]pyridine-3-amines. mdpi.com
This intermediate also serves as a key building block in tandem or domino reactions, where a sequence of intramolecular or intermolecular reactions occurs without the isolation of intermediates. rsc.org These approaches offer a highly efficient means of constructing polycyclic and structurally diverse molecules. For example, the amino group can act as a nucleophile to initiate a cascade of cyclization reactions, leading to the formation of fused heterocyclic systems.
Furthermore, the imidazo[1,2-a]pyridine core can be further functionalized through various C-H activation and cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups at specific positions. This allows for the late-stage diversification of molecular scaffolds, which is a highly valuable strategy in drug discovery and development. researchgate.net
Examples of Synthetic Transformations Involving Imidazo[1,2-a]pyridine Intermediates:
| Reaction Type | Description | Resulting Structure |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | Highly substituted and complex heterocyclic frameworks. |
| Tandem/Domino Reactions | A sequence of reactions where subsequent transformations occur without isolating intermediates. | Fused polycyclic systems with high atom economy. |
| Intramolecular Cyclization | Formation of a new ring within the same molecule. | Annulated heterocyclic structures with defined stereochemistry. |
| C-H Functionalization | Direct modification of carbon-hydrogen bonds to introduce new functional groups. | Derivatized imidazo[1,2-a]pyridines with tailored properties. |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst. | Biaryl and other coupled systems with extended conjugation. |
Precursor in Materials Chemistry Research
The unique photophysical and electronic properties of the imidazo[1,2-a]pyridine scaffold have led to its exploration as a precursor in materials chemistry. nih.gov The extended π-system of the bicyclic core, which can be further modulated by the introduction of electron-donating or electron-withdrawing groups, makes these compounds promising candidates for various applications.
As monomers, imidazo[1,2-a]pyridine derivatives can be polymerized to create novel polymers with tailored optical and electronic properties. The nitrogen atoms within the scaffold can also act as coordination sites, making them valuable ligands for the synthesis of coordination compounds and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in catalysis, gas storage, and sensing.
In the realm of supramolecular chemistry, the planar structure and the potential for hydrogen bonding and π-π stacking interactions make imidazo[1,2-a]pyridines attractive building blocks for the construction of self-assembling systems. These ordered assemblies can exhibit interesting properties and functions, such as liquid crystallinity or stimuli-responsive behavior.
Development of Chemical Probes and Analytical Tools
The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them highly suitable for the development of chemical probes and analytical tools. nih.gov These compounds often exhibit favorable photophysical properties, including high quantum yields, large Stokes shifts, and good photostability. Their emission properties can be sensitive to the local environment, such as polarity, pH, and the presence of specific analytes, which forms the basis for their use as sensors.
For instance, imidazo[1,2-a]pyridine-based fluorescent labels can be conjugated to biomolecules, such as proteins and nucleic acids, to enable their visualization and tracking in biological systems. nih.gov They have been successfully employed in fluorescence microscopy and other imaging techniques. nih.gov
Furthermore, the ability of the imidazo[1,2-a]pyridine scaffold to act as a chelating ligand for metal ions has been exploited in the design of chemosensors. nih.gov Upon binding to a specific metal ion, a change in the fluorescence or absorption properties of the compound can be observed, allowing for the selective and sensitive detection of that ion. These probes have applications in environmental monitoring, clinical diagnostics, and cellular imaging. For example, chemiluminescent probes based on the imidazo[1,2-a]pyrazin-3(7H)-one moiety have been developed for the detection of superoxide (B77818) anions. nih.gov
Future Research Directions and Emerging Trends for the Chemical Compound
Development of Highly Efficient and Selective Synthetic Routes with Enhanced Sustainability
Future efforts in synthesizing 8-Methoxyimidazo[1,2-a]pyridin-2-amine will concentrate on developing methodologies that are not only high-yielding and selective but also environmentally benign. The focus is shifting away from traditional, often harsh, reaction conditions towards greener alternatives.
Key research trends include:
Metal-Free Synthesis: A growing number of studies are exploring metal-free reaction pathways to construct the imidazo[1,2-a]pyridine (B132010) core, thus avoiding the cost, toxicity, and purification challenges associated with transition metal catalysts. acs.org For instance, protocols using iodine as a catalyst are gaining traction due to iodine's low cost, availability, and benign nature. nih.gov
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction are being increasingly utilized as a greener and more efficient alternative for synthesizing substituted imidazo[1,2-a]pyridines. mdpi.com These reactions enhance atom economy by combining three or more starting materials in a single step, reducing waste and simplifying procedures.
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are being employed to accelerate reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. mdpi.comorganic-chemistry.orgmdpi.com Ultrasound-assisted synthesis in aqueous media represents a particularly green approach. organic-chemistry.org
Catalyst-Free and Solvent-Free Conditions: Research is also directed towards catalyst-free cascade reactions and performing syntheses under solvent-free conditions or in green solvents like water or ethanol (B145695), significantly improving the environmental profile of the synthesis. organic-chemistry.orgresearchgate.netdergipark.org.tr
| Synthetic Strategy | Key Features | Sustainability Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted GBB Reaction | Uses NH4Cl catalyst, ethanol solvent, microwave energy. | Reduced reaction time (15 mins), use of a green catalyst and solvent. | mdpi.commdpi.com |
| Ultrasound-Assisted C-H Functionalization | KI/tert-butyl hydroperoxide system in water. | Metal-free, occurs in a green solvent, mild conditions. | organic-chemistry.org |
| Iodine-Catalyzed MCR | One-pot, three-component reaction at room temperature. | Uses an inexpensive and benign catalyst, energy-efficient. | nih.gov |
| Catalyst-Free Annulation | Reaction of 2-aminopyridines with α-haloketones under microwave irradiation in ethanol. | Avoids catalyst contamination, uses a green solvent, rapid. | acs.org |
Exploration of Unconventional Reactivity and Novel Transformations of the Chemical Compound
Beyond its synthesis, a significant future direction lies in exploring the untapped reactivity of the this compound scaffold. The goal is to use this core structure as a building block for more complex and diverse molecules. A primary area of interest is late-stage C-H functionalization. researchgate.net This strategy allows for the direct introduction of various functional groups onto the pre-formed heterocyclic core, bypassing the need for lengthy de novo syntheses for each new analog. Such approaches are powerful for rapidly generating libraries of compounds for biological screening. researchgate.net Future work will likely focus on developing selective C-H activation methods for different positions on the imidazo[1,2-a]pyridine ring system, enabling precise molecular editing and the exploration of new chemical space.
Advanced Computational Modeling for De Novo Design and Prediction of Novel Chemical Reactivities and Properties
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Advanced modeling techniques can predict molecular properties, guide synthetic efforts, and design novel derivatives with desired characteristics.
Emerging trends in this area include:
Density Functional Theory (DFT): DFT calculations are being used to determine electronic properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help in understanding and predicting the reactivity of the molecule. nih.gov
Molecular Docking: This technique is used to predict the binding modes of imidazo[1,2-a]pyridine derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov This is crucial for designing new potential therapeutic agents.
In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities early in the design phase. nih.gov This helps in prioritizing compounds with promising drug-like characteristics and reducing late-stage failures in drug development.
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical modeling | Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Reactivity | nih.gov |
| Molecular Docking | Simulation of ligand-receptor binding | Binding affinity, Binding mode, Structure-activity relationships | nih.govnih.gov |
| ADMET Prediction | In silico drug-likeness screening | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the translation of promising compounds from laboratory-scale research to industrial application, scalable and efficient production methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. These technologies allow for precise control over reaction parameters (temperature, pressure, reaction time), improved safety for hazardous reactions, and the potential for continuous, unattended operation. An automated, continuous flow synthesis of imidazo[1,2-a]pyridines has been reported, demonstrating the feasibility of this approach for rapid and scalable production. researchgate.net Future research will focus on adapting and optimizing these flow chemistry protocols for the specific synthesis of this compound and its derivatives, potentially integrating synthesis, purification, and analysis into a single, streamlined process.
Opportunities in Sustainable Chemical Manufacturing and Process Optimization
The principles of green chemistry are becoming integral to modern chemical manufacturing. For this compound, this translates to opportunities in optimizing the entire manufacturing process to be more sustainable. This involves not only the synthetic route itself but also the broader process considerations. Key opportunities include the use of recyclable catalysts, such as palladium immobilized on a supported ionic liquid phase, which has been shown to be effective and recyclable in the synthesis of other imidazo[1,2-a]pyridine derivatives. nih.gov Further optimization will involve minimizing the use of hazardous solvents, reducing the number of synthetic steps, and designing processes that maximize energy efficiency, aligning with the broader goals of sustainable chemical manufacturing.
Q & A
(Basic) What synthetic methodologies are reported for 8-Methoxyimidazo[1,2-a]pyridin-2-amine?
Answer:
The synthesis typically involves I₂/KI-mediated oxidative cyclization of arylamines and nitriles. Key steps include:
- Sequential addition of arylamines to nitriles under mild conditions (room temperature, acetonitrile solvent).
- Oxidative C–N bond formation using iodine/potassium iodide, eliminating the need for intermediate purification .
Optimization considerations : - Solvent polarity impacts reaction efficiency (acetonitrile preferred for high yields).
- Temperature control (25–50°C) minimizes side reactions.
- Scalability demonstrated for gram-scale synthesis (yields >75%) .
(Basic) How is the molecular structure of this compound characterized?
Answer:
Primary techniques :
- X-ray crystallography : SHELX software (SHELXL) refines high-resolution data, resolving bond lengths/angles and methoxy group orientation. Key parameters: , .
- NMR spectroscopy : -NMR confirms methoxy protons at δ 3.8–4.0 ppm; -NMR identifies aromatic carbons (δ 110–150 ppm).
- IR spectroscopy : N–H stretching (3350–3450 cm) and C–O–C vibrations (1250 cm) .
(Advanced) How does substituent positioning influence biological activity and chemical reactivity?
Answer:
Structure-activity relationship (SAR) insights :
| Compound | Substituent Position | Key Differences | Biological Impact |
|---|---|---|---|
| 8-Methoxy | Position 8 | Electron-donating methoxy enhances aromatic stability | Increased binding affinity to kinase targets |
| 7-Methoxy analog | Position 7 | Altered steric hindrance | Reduced bacterial inhibition efficacy |
| Mechanistic implications : |
- Methoxy at position 8 improves π-stacking with hydrophobic enzyme pockets.
- Positional changes alter metabolic stability (e.g., CYP450 interactions) .
(Advanced) What crystallographic challenges arise during structural analysis?
Answer:
Key challenges :
- Twinning : Common in imidazo[1,2-a]pyridine derivatives; resolved via SHELXL’s TWIN/BASF commands .
- Disorder : Methoxy groups may exhibit rotational disorder; mitigated by low-temperature data collection (100 K).
- High-resolution requirements : Data collection at synchrotron sources (λ < 1 Å) improves electron density maps for accurate refinement .
(Basic) What analytical techniques ensure purity and identity?
Answer:
Standard protocols :
- HPLC : Use 60% aqueous acetonitrile mobile phase, 1 mL/min flow rate, UV detection at 210 nm. Retention time: ~6.2 min .
- LC-MS : ESI+ mode confirms molecular ion peak ( 194.1 [M+H]).
- Elemental analysis : Acceptable C, H, N ranges within ±0.4% of theoretical values .
(Advanced) How can contradictory bioactivity data be reconciled?
Answer:
Strategies for resolving discrepancies :
- Orthogonal assays : Compare icELISA (binding affinity) with functional cellular assays (e.g., IC in cancer cell lines) .
- Control for interference : Dilute samples to minimize matrix effects (e.g., organic solvents in HPLC vs. icELISA) .
- Validate target engagement : Use CRISPR knockdowns to confirm specificity for kinases or bacterial enzymes .
(Advanced) What computational methods predict the compound’s reactivity?
Answer:
Approaches :
- DFT calculations : Optimize ground-state geometry (B3LYP/6-31G* basis set) to predict electrophilic sites (e.g., C3 for nucleophilic substitution) .
- Molecular docking : AutoDock Vina screens binding modes to ATP-binding pockets (PDB: 2ITZ); scores correlate with experimental IC values .
- MD simulations : Assess methoxy group flexibility in aqueous environments (GROMACS, 50 ns trajectories) .
(Basic) What purification methods are optimal for this compound?
Answer:
Effective techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
